REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11][cH:12]1.[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[H-:13].[Na+:14]>>[C:1]([CH2:2][C:16]([CH3:15])=[O:17])(=[O:3])[c:4]1[c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(=O)CC(=O)c1cccc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |